molecular formula C14H16N4O3 B6453869 4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2548994-26-7

4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No. B6453869
M. Wt: 288.30 g/mol
InChI Key: SBVNPSZCNQCQKW-UHFFFAOYSA-N
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Description

This compound is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The compound has the systematic name: 1- [2- [ (3 R,4 S)-3- [ [5- (4- tert -Butylphenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]acetyl]piperidine-4-carboxamide .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered oxazole ring, which is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 . The compound also contains a piperidine ring and a carboxamide group .


Physical And Chemical Properties Analysis

The compound has the formula C27H38N4O3 . Other physical and chemical properties specific to this compound are not available in the retrieved data.

Future Directions

Oxazole derivatives, including this compound, have shown a wide range of biological activities, which has drawn the attention of researchers around the globe . Future research could focus on synthesizing various derivatives and screening them for various biological activities.

properties

IUPAC Name

4-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-4-11(21-17-9)6-18-7-12(8-18)20-10-2-3-16-13(5-10)14(15)19/h2-5,12H,6-8H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVNPSZCNQCQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

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